3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-12-3-1-9(6-13(12)18)5-11-7-19-14-4-2-10(16(22)23)8-20(14)15(11)21/h1-4,6-8H,5H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXIHWMGFHQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C3C=CC(=CN3C2=O)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrido[1,2-a]pyrimidine Scaffold Synthesis
The pyrido[1,2-a]pyrimidine nucleus is typically synthesized via cyclization reactions involving aminopyridine derivatives and malonate or malonate-like reagents.
A representative method involves the condensation of 2-aminopyridine derivatives with diethyl 2-(ethoxymethylene)malonate under basic conditions (e.g., using 1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile, often assisted by microwave irradiation at elevated temperatures (~150 °C) to promote cyclization and ring closure. This yields 4-oxo-4H-pyrido[1,2-a]pyrimidine carboxylic acid esters or related intermediates.
Subsequent hydrolysis of the ester group under alkaline conditions (e.g., lithium hydroxide or sodium hydroxide) affords the corresponding carboxylic acid at the 7-position of the fused ring system.
Detailed Synthetic Route Proposal
Based on the above principles and analogous compound syntheses, a plausible synthetic route for 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is as follows:
Research Findings and Optimization Notes
Microwave-assisted cyclization significantly reduces reaction time and improves yield compared to conventional heating.
The choice of base (e.g., DBU) and solvent (acetonitrile) is critical for efficient cyclization and minimizing side reactions.
Ester hydrolysis is typically straightforward under mild alkaline conditions, preserving the integrity of the fused ring system.
Introduction of the 3-(3,4-dichlorobenzyl) substituent requires careful control of reaction conditions to avoid over-reduction or side reactions; reductive amination with sodium triacetoxyborohydride is preferred for selectivity.
Cross-coupling methods (Stille, Suzuki) provide alternative routes with potential for broader functional group tolerance but require halogenated intermediates and palladium catalysts.
Protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) can be employed on nitrogen atoms during multi-step syntheses to improve selectivity and yield, removed under acidic conditions at later stages.
Summary Table of Key Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pyrido[1,2-a]pyrimidine core | Cyclization of aminopyridine + malonate | DBU, acetonitrile, microwave, 150 °C | Fast, good yield | Requires microwave equipment |
| Carboxylic acid introduction | Ester hydrolysis | LiOH or NaOH, aqueous/organic solvent | Mild, high yield | None significant |
| 3-Position substitution | Reductive amination or cross-coupling | NaBH(OAc)3 or Pd catalyst, 3,4-dichlorobenzylamine or organometallic | Selective, versatile | Sensitive to reaction conditions |
| Protecting group strategy | SEM protection/deprotection | SEM-Cl, K2CO3; acidic deprotection | Improves selectivity | Additional synthetic steps |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Structural Features
The compound features a pyrido-pyrimidine core, which is known for its biological activity. The presence of dichlorobenzyl groups enhances its lipophilicity and potential interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant antibacterial and antifungal activities. The incorporation of the dichlorobenzyl moiety may enhance these properties due to increased membrane permeability and binding affinity to microbial targets.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrido[1,2-a]pyrimidine derivatives, including 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid. Results indicated that this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli (source: ).
Toxicology
In toxicology research, the compound is utilized to assess the safety profiles of new chemical entities. Its structural characteristics make it a suitable candidate for evaluating hepatotoxicity through in vitro assays.
Case Study: Hepatotoxicity Assessment
Using human hepatic-like cells, researchers conducted tests on the hepatotoxic potential of this compound. The study focused on lipid metabolism markers and confirmed that the compound did not induce significant liver damage under controlled conditions (source: ).
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities.
Synthetic Pathways
Several synthetic routes have been developed to obtain this compound efficiently:
- Method A: Reaction of 3,4-dichlorobenzaldehyde with pyrimidine derivatives under acidic conditions.
- Method B: Cyclization reactions involving appropriate precursors leading to the formation of the pyrido-pyrimidine core.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of similar compounds has highlighted the importance of substituents on biological activity. The dichlorobenzyl group is particularly noted for its role in enhancing pharmacological effects.
Data Table: Structure-Activity Relationships
| Compound Name | Activity Type | Key Substituents | Observed Activity |
|---|---|---|---|
| Compound A | Antibacterial | -Cl | Moderate |
| Compound B | Antifungal | -Br | High |
| 3-(3,4-Dichlorobenzyl)-4-oxo... | Antimicrobial | -Cl (x2) | Significant |
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]pyrimidine scaffold is a versatile template for drug discovery.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-(3,4-Dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid | C₁₆H₁₀Cl₂N₂O₃ | 349.18 | 3,4-Dichlorobenzyl, 7-carboxylic acid |
| 4-Oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid | C₁₅H₁₀N₂O₃ | 266.26 | Phenyl, 7-carboxylic acid |
| 9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | C₁₅H₁₂N₂O | 236.28 | Phenyl, 9-methyl |
| 2-(2-Phenylethenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid (hydroxy/alkoxy substituents) | C₁₆H₁₂N₂O₃ (varies) | ~280–310 (estimated) | Phenylethenyl, 3-hydroxy/alkoxy |
Key Observations:
Substituent Impact on Molecular Weight :
- The dichlorobenzyl group in the target compound contributes to its higher molecular weight (~349 g/mol) compared to phenyl-substituted analogs (e.g., 266 g/mol for 3-phenyl derivative) . Chlorine atoms also increase lipophilicity (ClogP ~3.5 estimated), which may enhance membrane permeability but reduce aqueous solubility.
The 3,4-dichlorobenzyl substituent distinguishes the target compound from analogs with simpler phenyl or phenylethenyl groups. Chlorine atoms may confer metabolic stability or modulate electronic effects on the aromatic ring .
Biological Activity Insights :
- Analogs with 3-hydroxy/alkoxy substituents (e.g., 2-(2-phenylethenyl)-derivatives) exhibit antiallergic activity in preclinical studies, likely due to mast cell stabilization or histamine receptor antagonism . The dichlorobenzyl group in the target compound could shift activity toward other targets, such as kinase inhibition or antimicrobial effects, though specific data are lacking in the provided evidence.
Synthetic Accessibility :
- The presence of electron-withdrawing chlorine atoms in the dichlorobenzyl group may complicate synthetic routes compared to phenyl or methyl substituents, requiring specialized reagents or protection strategies .
Biological Activity
3-(3,4-Dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
- Chemical Formula : C₁₆H₁₀Cl₂N₂O₃
- Molecular Weight : 349.17 g/mol
- CAS Number : 1089342-78-8
- Appearance : Colorless or pale yellow crystalline solid
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against a range of microorganisms. In vitro studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although further investigations are required to establish its safety profile and therapeutic index.
Antimicrobial Activity
A study focusing on the antimicrobial effects of similar pyrimidine derivatives highlighted their potential against common pathogens. The minimum inhibitory concentrations (MICs) for various bacteria were determined, showing moderate to good activity at concentrations ranging from 100 to 400 µg/mL .
Table 1: Antimicrobial Efficacy of Pyrido[1,2-a]pyrimidine Derivatives
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 400 |
| Candida albicans | 300 |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines. The compound's effects on cell viability were measured using standard assays such as MTT and trypan blue exclusion.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, although the mechanism of action remains to be elucidated.
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that it may interact with specific cellular targets involved in microbial growth or cancer cell proliferation. Molecular docking studies could provide insights into potential binding sites and interactions at the molecular level.
Case Studies and Research Findings
Several studies have investigated related compounds within the pyrido[1,2-a]pyrimidine class. For instance:
- Antiviral Activity : Research has indicated that similar compounds exhibit antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis.
- Anti-inflammatory Effects : Some derivatives have shown potential anti-inflammatory activity by modulating inflammatory pathways, suggesting a broader therapeutic application.
Q & A
Q. What are the common synthetic routes for 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves cyclization and functionalization steps. A validated approach includes:
- Step 1 : Formation of the pyrido[1,2-a]pyrimidine core via condensation of aminopyridine derivatives with carbonyl-containing reagents. For example, refluxing 6-methyl/ethyl-4-oxo-pyrido[1,2-a]pyrimidine intermediates with POCl₃ and aromatic acids to introduce substituents (e.g., carboxylic acid groups) .
- Step 2 : Introduction of the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions. Ethanol or DMF is often used as a solvent under reflux conditions (e.g., 5–6 hours at 80–100°C) .
- Key intermediates : Ethyl esters of pyrido[1,2-a]pyrimidine carboxylic acids (for hydrolysis to the final carboxylic acid) and halogenated benzyl precursors (e.g., 3,4-dichlorobenzyl chloride).
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- 1H/13C-NMR : Essential for confirming the pyrido[1,2-a]pyrimidine core and substituent positions. For example, the 4-oxo group typically appears as a singlet near δ 160–165 ppm in 13C-NMR, while the carboxylic acid proton is observed as a broad peak near δ 12–14 ppm in 1H-NMR .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M+Na]+ ions) .
- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers optimize the reaction yield when introducing the 3,4-dichlorobenzyl group during synthesis?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve solubility of halogenated benzyl precursors .
- Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes side reactions like dehalogenation.
- Purification : Column chromatography with ethyl acetate/hexane (3:7 ratio) effectively isolates the target compound .
Q. What strategies are recommended to resolve discrepancies in biological activity data across different studies involving this compound?
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HeLa for anticancer studies) and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Purity Verification : Use HPLC to rule out impurities (e.g., unreacted dichlorobenzyl precursors) that may skew IC₅₀ values .
- SAR Analysis : Systematically modify substituents (e.g., replacing the dichlorobenzyl group with trifluoromethyl) to identify critical pharmacophores .
- Molecular Dynamics Simulations : Investigate binding interactions with target proteins (e.g., kinases) to explain variations in activity .
Q. How can researchers address low aqueous solubility of this compound in in vitro assays?
Q. What are the potential metabolic liabilities of the 3,4-dichlorobenzyl group, and how can they be mitigated?
Q. How can structural analogs of this compound be designed to improve target selectivity?
- Bioisosteric Replacement : Substitute the dichlorobenzyl group with a 3,4-difluorobenzyl or pyridylmethyl group to modulate lipophilicity .
- Scaffold Hopping : Replace the pyrido[1,2-a]pyrimidine core with a quinazoline or pyridopyrimidine system while retaining the 7-carboxylic acid group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
